Product packaging for Benzyl(2,2-dimethylpropyl)amine(Cat. No.:CAS No. 91475-74-0)

Benzyl(2,2-dimethylpropyl)amine

Cat. No.: B2489521
CAS No.: 91475-74-0
M. Wt: 177.291
InChI Key: WWEAQWSEERPMNP-UHFFFAOYSA-N
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Description

Benzyl(2,2-dimethylpropyl)amine, also known as N-benzylneopentylamine, is a specialized organic compound with the molecular formula C12H19N and a molecular weight of 177.286 g/mol . This amine is characterized by a benzyl group attached to a neopentylamine (2,2-dimethylpropan-1-amine) backbone, creating a sterically hindered structure that is of significant interest in synthetic and medicinal chemistry research . As a secondary amine, this compound serves as a valuable building block in organic synthesis. Its structural features make it particularly useful for studying steric effects in reaction pathways and for the development of novel chemical entities. The compound is related to the benzylamine class, which is widely recognized as a common precursor and a masked source of ammonia in industrial pharmaceutical production . The presence of the benzyl group offers potential for further functionalization or removal via hydrogenolysis, a key strategy in multi-step synthetic routes . In research settings, this compound provides a versatile scaffold for investigating structure-activity relationships, particularly in the development of compounds with potential biological activity. Researchers utilize this amine in the exploration of synthetic methodologies, including its documented use in specific chemical transformations as referenced in synthetic literature . Handling and Storage: Store in a cool, dry place protected from light. Handle with appropriate personal protective equipment in a well-ventilated environment. Quality Assurance: For Research Use Only. Not intended for diagnostic or therapeutic applications. This product is strictly for use in laboratory research and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B2489521 Benzyl(2,2-dimethylpropyl)amine CAS No. 91475-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)10-13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEAQWSEERPMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of Benzyl 2,2 Dimethylpropyl Amine

Reactions at the Secondary Amine Functionality

The secondary amine group in benzyl(2,2-dimethylpropyl)amine is a primary site for various chemical reactions, including alkylation, acylation, and the formation of imines.

Alkylation and Quaternization Phenomena

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by alkyl halides. This reaction leads to the formation of tertiary amines. Further alkylation results in the formation of quaternary ammonium (B1175870) salts, a process known as quaternization. researchgate.net The quaternization of N,N-dimethylalkylamines with benzyl (B1604629) chloride has been studied, indicating that the reaction is influenced by various parameters. researchgate.net For instance, N,N-dimethylbenzylamine undergoes quaternization with alkyl halides like hexyl bromide to form quaternary ammonium salts, which can function as phase transfer catalysts. wikipedia.org

Acylation and Sulfonylation Reactions

Acylation of this compound with acyl chlorides or anhydrides yields the corresponding amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules. Copper oxide has been shown to be an effective catalyst for the chemoselective acylation of amines under solvent-free conditions. tsijournals.com Similarly, sulfonylation with sulfonyl chlorides produces sulfonamides.

A study on the acetylation of benzyl alcohol in the presence of an amine catalyst provides insight into the general mechanism of acylation reactions involving amines. nih.gov

ReagentProduct TypeCatalyst/Conditions
Alkyl HalideTertiary AmineBase
Alkyl Halide (excess)Quaternary Ammonium Salt-
Acyl Chloride/AnhydrideAmideCopper Oxide (solvent-free)
Sulfonyl ChlorideSulfonamideBase

Formation of Imines and Derived Structures

Secondary amines can be oxidized to form imines. nih.gov The oxidation of secondary amines to imines can be catalyzed by dirhodium caprolactamate with tert-butyl hydroperoxide as the oxidant, exhibiting high chemo- and regioselectivity. nih.gov Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond and are intermediates in various organic reactions. libretexts.org They are typically formed through the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.com However, secondary amines can also be converted to imines through oxidation. These imines can then participate in further reactions, such as cycloadditions. researchgate.net

Directed Ortho Metalation (DOM) of the Benzyl Moiety

Directed ortho metalation (DoM) is a powerful tool in organic synthesis that allows for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In the case of benzylamines, the amine group can direct the metalation to the ortho position of the benzyl ring. wikipedia.org This process typically involves the use of a strong organolithium base, such as butyllithium, which deprotonates the ortho position, creating a lithiated intermediate. wikipedia.orguwindsor.ca This intermediate can then react with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. wikipedia.org The directing ability of the amine group is crucial for the high regioselectivity observed in these reactions. baranlab.org For example, dimethylbenzylamine undergoes directed ortho metalation with butyllithium, and the resulting lithiated species can react with electrophiles to yield ortho-substituted derivatives. wikipedia.org

BaseElectrophile (E+)Product
n-ButyllithiumAlkyl Halide2-Alkyl-benzyl(2,2-dimethylpropyl)amine
s-ButyllithiumCarbon Dioxide2-Carboxy-benzyl(2,2-dimethylpropyl)amine
t-ButyllithiumSilyl Halide2-Silyl-benzyl(2,2-dimethylpropyl)amine

Oxidative Transformations of the Amine and Benzyl Moieties

The amine and benzyl groups of this compound can undergo oxidative transformations, often facilitated by metal catalysts.

Metal-Catalyzed Oxidation Mechanisms

Metal-catalyzed oxidation (MCO) systems can facilitate the oxidation of both amines and the benzylic position. nih.gov The oxidation of secondary amines to nitrones can be catalyzed by tungstate. acs.org Furthermore, the selective oxidative cleavage of the benzyl C-N bond can be achieved under metal-free electrochemical conditions, where the amine undergoes single-electron oxidation at the anode. mdpi.com In the presence of an appropriate electron donor and oxygen, metal ions like Fe(III) or Cu(II) can catalyze the oxidative modification of the amine. nih.gov The mechanism often involves the reduction of the metal ion and the formation of reactive oxygen species that attack the substrate. nih.gov For the benzyl moiety, the benzylic C-H bond is susceptible to oxidation, potentially leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the reaction conditions and the oxidant used. Transition metal catalysts are often employed to promote the rate and selectivity of these oxidation reactions with molecular oxygen. acs.org

Photocatalytic Oxidation Pathways

The photocatalytic oxidation of benzylamines represents a mild and selective method for their conversion into other valuable chemical entities. researchgate.net These reactions typically proceed via the generation of reactive oxygen species or through direct electron transfer from the amine to an excited photocatalyst. For this compound, this process can lead to the formation of corresponding imines or aldehydes.

One established method involves the use of flavin derivatives, such as riboflavin (B1680620) tetraacetate (RFT), as an organic photocatalyst. researchgate.net Under irradiation with visible light (e.g., blue LEDs at 440 nm) and in the presence of molecular oxygen as the terminal oxidant, primary and secondary benzylamines can be efficiently oxidized. researchgate.net The reaction is believed to proceed through an electron transfer from the benzylamine (B48309) to the excited state of the flavin catalyst. The resulting amine radical cation then undergoes further steps to yield an imine, which can be subsequently hydrolyzed to an aldehyde and an amine. For this compound, this pathway would yield benzaldehyde (B42025) and neopentylamine. The byproducts of this process using primary benzylamines are reported to be hydrogen peroxide and ammonia. researchgate.net

Inorganic semiconductors like titanium dioxide (TiO₂) are also effective catalysts for the photocatalytic oxidation of benzylic substrates. researchgate.net When a suspension of anatase TiO₂ is irradiated with UV light in an oxygen atmosphere, it generates electron-hole pairs. researchgate.net These charge carriers can interact with adsorbed molecules. The photogenerated holes can directly oxidize the amine, while the electrons reduce oxygen to form superoxide (B77818) radicals, which participate in the oxidation cascade. This method has been demonstrated in the oxidation of benzyl alcohol to benzaldehyde, and similar principles apply to the oxidation of benzylamines. researchgate.net

Table 1: Key Findings in Photocatalytic Oxidation of Benzylamines

Catalyst System Light Source Oxidant Typical Products Ref.
Riboflavin tetraacetate (RFT) Blue LEDs (~440 nm) O₂ Aldehydes, Imines researchgate.net

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds in amines is a powerful strategy for molecular synthesis, offering an atom-economical alternative to traditional multi-step sequences that often require pre-functionalization or protecting groups. nih.gov For this compound, the most reactive C-H bonds for functionalization are those alpha (α) to the nitrogen atom due to their lower bond dissociation energy.

One major strategy involves the in-situ generation of an imine or iminium ion intermediate, which is then trapped by a nucleophile. nih.gov A protecting-group-free approach for cyclic secondary amines has been demonstrated, which could be conceptually applied here. This involves deprotonation of the amine N-H bond, followed by the addition of a hydride acceptor (such as tert-butyl phenyl ketone) to generate an iminium ion. This electrophilic intermediate is then captured by an organometallic nucleophile, such as an organolithium reagent, to form the α-functionalized product. nih.gov Applying this to this compound would involve the formation of an N-benzylidene-2,2-dimethylpropan-1-amine intermediate, followed by nucleophilic addition at the benzylic carbon.

Transition-metal catalysis provides another avenue for C-H activation. researchgate.net While many protocols require N-protecting groups to act as directing groups, methods for the direct functionalization of unprotected amines are emerging. nih.govresearchgate.net Catalytic systems can enable the coupling of the α-C-H bond with various partners. For instance, strategies developed for the α-C-H functionalization of amines bearing an aryl group have utilized various metal catalysts to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Table 2: Conceptual Strategies for C-H Functionalization of this compound

Strategy Key Steps Reagents Potential Product Ref.
Hydride Transfer/Nucleophilic Addition 1. N-H deprotonation2. Hydride transfer to acceptor3. Nucleophilic attack 1. Strong base2. Hydride acceptor (e.g., ketone)3. Organolithium reagent α-Substituted benzylamine nih.gov

Hydrogenolysis and Reductive Debenzylation Reactions

The benzyl group is frequently employed as a protecting group for amines in organic synthesis due to its general stability and the variety of methods available for its removal. researchgate.net For this compound, cleavage of the carbon-nitrogen bond to release the primary amine (neopentylamine) is a key transformation.

Catalytic hydrogenolysis is the most common method for N-debenzylation. This reaction typically involves a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst, Pd(OH)₂/C), under a hydrogen gas atmosphere. nih.gov The reaction is often performed in a protic solvent like ethanol (B145695) or methanol. The process involves the oxidative addition of the benzylic C-N bond to the palladium surface, followed by hydrogenolysis to yield toluene (B28343) and the deprotected amine. The efficiency of this deprotection can sometimes be inconsistent, but the addition of a small amount of acid, such as acetic acid, has been shown to facilitate the reaction, leading to higher and more reproducible yields. researchgate.netnih.gov

Alternative hydrogen sources can be used to avoid handling gaseous hydrogen. Tetrahydroxydiboron (B₂(OH)₄), for example, has been employed as an in-situ source of hydrogen for the debenzylation of O- and N-benzyl groups in the presence of a palladium catalyst in water. researchgate.net Another approach utilizes a mixed catalyst system of Pd/C and niobic acid on carbon (Nb₂O₅/C) for hydrogenative deprotection under a hydrogen balloon, which has proven effective for a range of N-benzyl amines. nih.gov

Table 3: Conditions for Hydrogenolysis and Reductive Debenzylation

Catalyst Hydrogen Source Solvent/Additive Key Features Ref.
20% Pd(OH)₂/C H₂ (gas, 1 atm) Ethanol (EtOH), Acetic Acid (HOAc) Acid facilitates reaction and improves yield reproducibility. nih.gov nih.gov
10% Pd/C and 10% Nb₂O₅/C H₂ (gas, 1 atm) Methanol (MeOH) Mixed catalyst system for efficient deprotection. nih.gov nih.gov

Role of Benzyl 2,2 Dimethylpropyl Amine and Its Derivatives in Catalysis

A Ligand in Transition Metal Catalysis

The nitrogen atom in Benzyl(2,2-dimethylpropyl)amine derivatives serves as an effective coordination site for a variety of transition metals. The attached benzyl (B1604629) and neopentyl groups play a crucial role in defining the steric and electronic environment around the metal center, which in turn governs the activity, selectivity, and stability of the resulting catalyst.

Design and Synthesis of Chiral Amine-Based Ligands

The synthesis of effective chiral ligands is a cornerstone of asymmetric catalysis. Derivatives of this compound are incorporated into more complex ligand architectures, such as Schiff bases and diimines, to create a well-defined chiral pocket around a metal center. A common strategy involves the condensation of a chiral amine, potentially derived from or analogous to the target amine, with aldehydes or ketones to form imine-containing ligands. For instance, pro-chiral Schiff base ligands can be synthesized and subsequently coordinated to a metal; the coordination process can induce chirality at a previously achiral carbon center within the ligand backbone. nih.gov

Another successful approach is the synthesis of C2-symmetric diimine ligands. These are often prepared by reacting a chiral diamine with an appropriate aldehyde or ketone. researchgate.net The steric bulk of the neopentyl group in a this compound-derived ligand is particularly influential, as it can effectively shield specific quadrants of the metal's coordination sphere, thereby directing the approach of a substrate and inducing high stereoselectivity. The synthesis often involves standard organic transformations, such as the Mitsunobu reaction for coupling alcohols and N-containing fragments or palladium-catalyzed hydrogenation for deprotection steps. nih.gov The benzyl group itself can be a key synthetic handle, with its removal often facilitated by acid or through catalytic hydrogenation. nih.gov

Applications in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for producing chiral alcohols from prochiral ketones, with broad applications in the pharmaceutical and fine chemical industries. Chiral ligands derived from benzylamines are central to the efficacy of many ATH catalysts, particularly those based on ruthenium, osmium, and nickel.

Ruthenium(II) and Osmium(II) complexes featuring N-sulfonylated diamine ligands, such as derivatives of N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are highly effective for the ATH of ketones. researchgate.netnih.gov Research has shown that a wide array of functional groups can be tolerated on the amine portion of the TsDPEN ligand without significantly compromising the catalyst's performance, suggesting that derivatives incorporating the bulky this compound structure could be highly effective. researchgate.net These catalysts can achieve high conversions and excellent enantioselectivities (up to 99% ee) for various ketones. researchgate.net Nickel complexes bearing new polydentate mixed-N, P, O chiral ligands have also been successfully employed in the ATH of ketones, yielding chiral alcohols with high enantiomeric excess. researchgate.net The transfer hydrogenation process typically utilizes a simple hydrogen source like formic acid/triethylamine or isopropanol. researchgate.netmdpi.com

MetalLigand TypeSubstrateH-SourcePerformance
Ru(II)N-alkylated TsDPEN derivativesAromatic KetonesFormic Acid/Triethylamine or aq. Sodium FormateHigh conversion, up to 99% ee researchgate.net
Os(II)Arenesulfonyl diamine (TsDPEN)PyruvateSodium FormateHighly enantioselective reduction nih.gov
Ni(II)Chiral PNO-type LigandsKetonesIsopropanolUp to 84% ee researchgate.net
Ru(II)Bidentate NHC with Benzylamine (B48309)AcetophenoneIsopropanolHigh activity (TOF up to 14,250 h⁻¹) mdpi.com

Palladium-Mediated Catalytic Cycles

Palladium catalysis is a versatile tool in organic synthesis, and benzylamine derivatives are frequently employed as directing groups or ligands in these transformations. The nitrogen atom can coordinate to the palladium center, directing C-H activation to a specific position on the benzyl ring, leading to the formation of palladacycles. nih.gov These palladacycles are key intermediates in a multitude of catalytic C-H functionalization reactions and cross-coupling processes. nih.govnih.gov

The structure of the amine ligand, including the steric hindrance provided by groups like the neopentyl moiety, can influence the reaction's regioselectivity and the stability of the palladium intermediates. For example, in the cyclopalladation of N,N-dimethyl-fluoro-benzyl amines, the ratio of substrate to the palladium source can alter the reaction pathway. nih.gov Furthermore, palladium complexes with chiral diimine ligands have been synthesized and characterized, demonstrating the potential for asymmetric transformations. researchgate.net Benzylamine derivatives have also been utilized in palladium-catalyzed annulation reactions, such as the [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes to construct complex heterocyclic scaffolds. nih.gov

Copper-Catalyzed Transformations

Copper catalysis has emerged as a cost-effective and sustainable alternative to catalysis based on precious metals. Ligands derived from benzylamines are instrumental in modulating the reactivity and selectivity of copper catalysts in a range of important reactions. The design of chiral N,N,N-tridentate or bidentate ligands is crucial for achieving high enantioselectivity in copper-catalyzed reactions.

One significant application is the enantioconvergent radical cross-coupling of alkyl halides with various partners. sustech.edu.cnnih.gov For instance, a copper catalyst bearing a chiral N,N,N-ligand, where steric hindrance is intentionally introduced, has been shown to effectively catalyze the cross-coupling of benzyl halides with alkenylboronate esters, providing access to valuable chiral alkenes. sustech.edu.cnnih.gov The ligand's structure is key to promoting the desired radical process while controlling the stereochemistry. Similarly, copper complexes with N,N'-dibenzylethylenediamine ligands have demonstrated excellent catalytic activity in decomposition reactions. researchgate.net In Chan-Lam cross-coupling reactions, which form carbon-nitrogen bonds, copper(II) complexes with quinolinyl anilido-imine ligands have proven to be highly efficient catalysts for the N-arylation of benzimidazole (B57391) derivatives with arylboronic acids. mdpi.com The length of the alkyl chain connecting the nitrogen donor to other coordinating groups within the ligand has also been shown to significantly impact the structure and redox reactivity of the resulting copper complexes. nih.gov

Reaction TypeLigand TypeReactantsProduct
Enantioconvergent Radical Cross-CouplingChiral N,N,N-LigandBenzyl/Propargyl Halides + Alkenylboronate EstersEnantioenriched Alkenes sustech.edu.cnnih.gov
Chan-Lam C-N CouplingQuinolinyl Anilido-Imine LigandsBenzimidazoles + Arylboronic AcidsN-Arylbenzimidazoles mdpi.com
H₂O₂ DecompositionN,N'-DibenzylethylenediamineHydrogen PeroxideOxygen + Water researchgate.net

Organocatalytic Functions

Beyond their role as ligands for metals, chiral secondary amines derived from structures like this compound are powerful organocatalysts in their own right. They operate without a metal, offering a greener and often complementary approach to asymmetric synthesis.

Iminium Catalysis with Chiral Amine Organocatalysts

A primary mode of action for chiral secondary amine organocatalysts is through iminium ion formation. researchgate.net In this catalytic cycle, the chiral amine reversibly condenses with an α,β-unsaturated aldehyde or ketone to form a transient, chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack.

The steric environment created by the catalyst's substituents, such as the bulky neopentyl and benzyl groups of a this compound derivative, effectively blocks one face of the iminium ion. nih.gov This facial blockade directs the incoming nucleophile to the opposite face, thereby controlling the stereochemical outcome of the reaction with high fidelity. beilstein-journals.orgnih.gov This strategy has been successfully applied to a variety of transformations, including stereoselective Michael additions of nucleophiles like thiomalonates to cyclic enones. beilstein-journals.orgnih.gov The combination of a chiral iminium catalyst with a Lewis acid in a cooperative system can also enable novel and highly selective cycloaddition reactions. nih.gov The bulky nature of the amine catalyst is crucial in these systems to sterically block undesired reaction pathways. nih.gov

Bifunctional Catalytic Systems Incorporating Amine Moieties

Bifunctional catalysts, which possess two distinct active sites that work in concert, are powerful tools in organic synthesis for enhancing reaction rates and controlling selectivity. researchgate.net In organocatalysis, a common strategy involves combining a Lewis basic site, such as an amine, with a hydrogen-bond donor site on a single molecular scaffold. researchgate.netrsc.org The amine moiety activates the nucleophile, while the hydrogen-bond donor activates the electrophile, creating a highly organized transition state. psu.edu

While specific studies on this compound as a bifunctional catalyst are not extensively documented, its structural features allow for informed predictions of its potential role. The secondary amine nitrogen in this compound can function as a Brønsted or Lewis base. In a bifunctional design, this amine could be integrated into a molecule containing a hydrogen-bond donor group like a thiourea, amide, or alcohol. rsc.orgpsu.edu The amine's role would be to deprotonate a pro-nucleophile (like a ketone to form an enamine) or to activate it through a hydrogen-bonding interaction. rsc.org

The steric hindrance provided by the neopentyl group is a critical factor. This bulk can significantly influence the stereochemical outcome of a reaction by directing the approach of the substrates to the catalytic sites, which is crucial for asymmetric catalysis. rsc.org However, excessive steric hindrance can also impede catalytic activity by blocking substrate access. nih.gov Therefore, the balance between the electronic activation provided by the benzyl group and the steric control exerted by the neopentyl group is key to its potential efficacy. Research on other bifunctional amine-based catalysts demonstrates that modulating the steric and electronic properties of the amine is a primary strategy for optimizing catalyst performance in reactions like Michael additions and aldol (B89426) reactions. psu.edu

Table 1: Influence of Amine Structure on Bifunctional Catalyst Performance in a Model Michael Addition

Catalyst MoietyAmine TypeDonor ActivationElectrophile ActivationEnantiomeric Excess (ee %)Relative Rate
Proline-derivedSecondaryEnamine formationH-bonding (acid)921.0
Cinchona Alkaloid-derivedTertiaryLewis BaseH-bonding (thiourea)951.5
Hypothetical this compound-Thiourea Secondary Enamine formation H-bonding (thiourea) High (Predicted) Moderate
Primary Amine-SulfonamidePrimaryEnamine formationH-bonding (sulfonamide)790.8

This table is illustrative, based on established principles of bifunctional catalysis. The entry for this compound is a projection based on its structural features.

Phase Transfer Catalysis Utilizing Quaternary Ammonium (B1175870) Salts

Phase transfer catalysis (PTC) is a vital technique for facilitating reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). nih.gov The catalyst, typically a quaternary ammonium salt, transports one of the reactants (usually an anion) across the phase boundary into the other phase where the reaction can occur. northeastern.eduyoutube.com

This compound can be readily converted into a quaternary ammonium salt, for instance, Benzyl(2,2-dimethylpropyl)methylammonium chloride, through alkylation. This salt would possess the key structural features of an effective phase transfer catalyst:

A Cationic Nitrogen Center: To pair with the anion being transported.

Lipophilic Groups: The benzyl and neopentyl groups, along with other alkyl substituents, provide solubility in the organic phase. acsgcipr.org

The efficiency of a quaternary ammonium salt in PTC is highly dependent on its structure. The lipophilicity of the cation must be balanced to ensure it can both enter the organic phase and return to the aqueous phase to repeat the catalytic cycle. acsgcipr.org The total number of carbon atoms on the ammonium salt (C#) is a useful parameter, with values between 16 and 32 often being optimal for reactions where the organic-phase reaction is rate-limiting. acsgcipr.org

A quaternary salt derived from this compound would be particularly interesting. The benzyl group is a common feature in many commercial phase transfer catalysts. phasetransfercatalysis.com The bulky neopentyl group could influence the catalyst's solubility and the accessibility of the paired anion, potentially altering reactivity and selectivity compared to less hindered catalysts like benzyltriethylammonium chloride. phasetransfercatalysis.com

Table 2: Structure-Activity Relationship in Quaternary Ammonium Salt Catalysts for a Nucleophilic Substitution Reaction

Catalyst (Quaternary Ammonium Salt)Total Carbons (C#)LipophilicityAnion ShieldingRelative Reaction Rate
Tetrabutylammonium Bromide16HighModerate1.0
Benzyltriethylammonium Chloride13ModerateLow0.85
Benzyl(2,2-dimethylpropyl)diethylammonium Chloride (Hypothetical) 18 High High Potentially high, dependent on reaction type
Methyltrioctylammonium Chloride25Very HighModerate1.6

This table provides a comparative analysis based on established PTC principles. The entry for the derivative of this compound is a projection.

Computational and Theoretical Investigations of Benzyl 2,2 Dimethylpropyl Amine

Predictive Modeling of Reactivity and Selectivity

There are no available research findings or data that would allow for a detailed discussion on the predictive modeling of reactivity and selectivity for Benzyl(2,2-dimethylpropyl)amine. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are often employed to predict reaction pathways, activation energies, and the stereoselectivity or regioselectivity of chemical reactions. However, no such studies have been performed or published for this specific compound.

Without these computational models, any discussion on the reactivity of the benzylic C-N bond, the influence of the bulky neopentyl group on reaction kinetics, or the selectivity in potential catalytic or synthetic applications would be purely speculative.

Theoretical Approaches to Structure-Activity Relationships in Chemical Systems

Similarly, the scientific literature lacks any theoretical studies on the structure-activity relationships (SAR) of this compound. SAR and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in fields like medicinal chemistry and materials science to understand how a molecule's chemical structure correlates with its biological activity or physical properties. These studies often involve the calculation of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and their correlation with observed activities.

For this compound, there are no published SAR or QSAR models. Such research would be necessary to predict its potential biological targets, understand its interaction with enzymes or receptors, or tailor its structure to enhance a specific activity. The unique steric hindrance provided by the 2,2-dimethylpropyl (neopentyl) group adjacent to the nitrogen atom would be a key parameter in any such theoretical investigation, but this has not been explored in the existing body of scientific work.

Due to the absence of specific research, no data tables or detailed findings can be presented for either of these sections.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the detailed structural analysis of organic compounds, including Benzyl(2,2-dimethylpropyl)amine. It allows for the non-destructive analysis of molecules in solution, providing a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical shifts and coupling constants of nuclei within the this compound molecule, multi-dimensional NMR techniques offer a more profound level of structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the benzylic protons and the protons of the adjacent methylene (B1212753) group, as well as between the methylene protons and the N-H proton, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum of this compound by linking them to their attached, and often more easily assigned, protons.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-CH 7.20-7.40 127.0-129.0
Benzyl-CH₂ ~3.70 ~55.0
Neopentyl-CH₂ ~2.50 ~60.0
Neopentyl-C(CH₃)₃ ~0.90 ~32.0
Neopentyl-C(CH₃)₃ N/A ~27.0
NH Variable N/A

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

The non-invasive nature of NMR spectroscopy allows for the real-time monitoring of chemical reactions. By acquiring spectra at regular intervals directly from the reaction mixture, researchers can track the consumption of reactants, the formation of products, and the appearance of any transient intermediates. For the synthesis of this compound, for instance, via the reductive amination of benzaldehyde (B42025) with neopentylamine, in-situ NMR could monitor the disappearance of the aldehyde proton signal and the appearance of the benzylic and neopentyl methylene proton signals of the final product. This provides valuable kinetic data and mechanistic insights without the need for quenching and sampling.

Asymmetric synthesis has become increasingly important, making the determination of enantiomeric excess (e.e.) a critical step in chemical analysis. rug.nl NMR spectroscopy offers a rapid and reliable method for assessing chiral purity. nih.govnih.gov For a chiral derivative of this compound, this can be achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. These diastereomers, being chemically distinct, will exhibit separate signals in the NMR spectrum, allowing for the integration of these signals to determine the enantiomeric ratio. Alternatively, the use of chiral solvating agents can induce a chemical shift difference between the enantiomers in the NMR spectrum, again enabling the quantification of the e.e. nih.gov

Mass Spectrometry (MS) for Mechanistic Insights and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation patterns, and identify unknown components in a mixture.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₉N), HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas. This high level of precision is crucial for confirming the identity of a newly synthesized compound and for analyzing complex reaction mixtures.

Table 2: HRMS Data for Protonated this compound

Ion Elemental Formula Calculated Exact Mass Observed Exact Mass
[M+H]⁺ C₁₂H₂₀N⁺ 178.1596 Typically within 5 ppm

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules by transferring them from solution to the gas phase as ions with minimal fragmentation. ESI-MS is particularly well-suited for the detection and characterization of reaction intermediates. In mechanistic studies involving the formation or subsequent reactions of this compound, ESI-MS can be used to identify and structurally probe key intermediates, providing direct evidence for proposed reaction pathways. researchgate.net For example, in a reaction where the amine acts as a nucleophile, ESI-MS could potentially detect protonated adducts or other transient species that are crucial for understanding the reaction mechanism.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Hypothetical Crystallographic Data for this compound:

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-N (amine) bond length~1.47 Å
C-C (neopentyl) bond length~1.54 Å
C-C (phenyl) bond length~1.39 Å
C-N-C bond angle~112-116°

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are instrumental in identifying the functional groups present in this compound and can be used to monitor the progress of reactions involving this compound.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the bonds within the molecule. The FTIR spectrum of this compound is expected to show characteristic peaks for the N-H bond (if present as a secondary amine salt), C-H bonds of the alkyl and aromatic groups, and C-N bonds, as well as aromatic C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the phenyl ring and the C-C skeletal vibrations of the neopentyl group.

Expected Vibrational Frequencies for this compound:

Functional Group/VibrationExpected FTIR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3300-3500 (weak)3300-3500 (weak)
C-H Stretch (aromatic)3000-31003000-3100
C-H Stretch (aliphatic)2850-30002850-3000
C=C Stretch (aromatic)1450-16001450-1600
C-H Bend (aliphatic)1365-14651365-1465
C-N Stretch1020-12501020-1250
Aromatic Out-of-Plane Bend690-900690-900

UV-Visible Spectroscopy for Electronic Properties and Reaction Kinetics

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the benzylic chromophore.

The benzene (B151609) ring in the benzyl (B1604629) group contains π electrons that can be excited to higher energy orbitals (π → π* transitions). These transitions typically result in strong absorption bands in the ultraviolet region. The presence of the alkylamino substituent can cause a slight shift in the absorption maxima (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect) compared to unsubstituted benzene. This technique is valuable for quantifying the concentration of the compound in solution and for studying the kinetics of reactions where the chromophore is involved.

Expected UV-Visible Absorption Data for this compound in a Non-polar Solvent:

Transitionλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~205-220~7,000-9,000
π → π~255-270~200-500

Applications of Benzyl 2,2 Dimethylpropyl Amine As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoquinolines, Pyrrolidines)

The structural framework of benzyl(2,2-dimethylpropyl)amine makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles, which are significant structural units in many natural products and pharmaceuticals. organic-chemistry.org

Isoquinolines:

Isoquinoline (B145761) derivatives are important in organic chemistry and are found in various natural products, pharmaceuticals, and functional materials. organic-chemistry.org Benzylamines, in general, are utilized in the synthesis of isoquinolines through various methods, including multicomponent reactions. For instance, a multicomponent one-pot reaction of 2-alkynylbenzaldehydes, an amine, zinc, and a benzyl (B1604629) bromide can produce functionalized 1,2-dihydroisoquinolines. nih.gov Another approach involves the ruthenium(II)-catalyzed intermolecular oxidative annulation of benzyl isocyanates with diaryl alkynes to yield highly substituted isoquinolines. rsc.org While these examples use benzylamines or benzyl isocyanates, the fundamental reactivity demonstrates the potential for this compound to be used in similar synthetic strategies for creating complex isoquinoline structures. Research has also explored the synthesis of substituted isoquinolines from benzyl compounds, highlighting the versatility of this class of reagents. nih.gov

Pyrrolidines:

Pyrrolidine rings are another class of nitrogen-containing heterocycles that can be synthesized using benzylamine (B48309) derivatives. A general method for the N-heterocyclization of primary and secondary amines with diols, catalyzed by a Cp*Ir complex, can produce a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org Furthermore, the reaction of donor-acceptor cyclopropanes with primary amines, such as benzylamines, provides a pathway to 1,5-disubstituted pyrrolidin-2-ones. nih.gov The increased nucleophilicity of benzylamines facilitates their direct reaction with donor-acceptor cyclopropanes to synthesize pyrrolidones in good yields. nih.gov Another patented process describes the preparation of 2-aminomethyl-pyrrolidine starting from the reaction of 2-pyrrolidone with a reactive benzylated compound to form N-benzyl-2-pyrrolidone, which then undergoes further transformations. google.com

A versatile intermediate, benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate, has been synthesized and used to create 3,3-dimethylproline derivatives, showcasing the utility of benzyl-substituted pyrrolidines in generating complex amino acid analogs. nih.gov

Intermediate in the Construction of Stereochemically Defined Molecules

The presence of a chiral center or the ability to direct stereoselective reactions makes a molecule a valuable intermediate in asymmetric synthesis. While this compound itself is not chiral, its derivatives can be employed in stereoselective transformations.

The synthesis of functionalized 1,2-dihydroisoquinolines via a multicomponent reaction can lead to products with stereoisomerism. nih.gov Similarly, the synthesis of 3,3-dimethylproline derivatives from a resolved benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate intermediate allows for the creation of optically pure prolinamides with defined absolute stereochemistry. nih.gov

Titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines can produce tertiary allylic amines with excellent stereoselectivity. nih.gov This type of transformation, which involves the formation of a new stereocenter, underscores the potential for using amines in the construction of stereochemically defined molecules. While this example uses tertiary amines, the principles of stereocontrol can be extended to reactions involving secondary amines like this compound.

Integration into Advanced Polymeric Architectures

Benzylamine moieties are utilized in polymer chemistry to create functional polymers with specific properties. Poly(vinyl benzyl amine) (PVBAm) can be synthesized by modifying poly(vinyl benzyl chloride) (PVBC). researchgate.net This route allows for the creation of homopolymers, block copolymers, and random copolymers containing amine functionalities. researchgate.net These amine-containing polymers can then be further modified, demonstrating the versatility of the benzylamine group in creating advanced polymeric materials. researchgate.net

The use of N-(2-arylethyl)-2-methylprop-2-enamides, which are structurally related to benzylamines, in the synthesis of molecularly imprinted polymers (MIPs) highlights another application in polymer science. mdpi.com These compounds can act as reagents for covalent imprinting, leading to polymers with selective recognition capabilities. mdpi.com This suggests a potential role for this compound derivatives in the development of functional polymers for separation and sensing applications.

Role in Multicomponent Reaction Development

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. Benzylamines are frequently used as one of the components in these reactions.

One study describes the use of seven different benzylamines in a multicomponent reaction with various isocyanides to generate a library of isoquinoline derivatives. rug.nl This high-throughput synthesis approach demonstrates the utility of benzylamines in exploring chemical diversity. rug.nl Another example is the one-pot reaction of 2-alkynylbenzaldehydes, amines, zinc, and allylic or benzyl bromide to synthesize functionalized 1,2-dihydroisoquinolines. nih.gov

Furthermore, multicomponent reactions involving carbon disulfide, amines, and sulfoxonium ylides provide access to β-keto dithiocarbamates and thiazolidine-2-thiones. organic-chemistry.org The development of a three-component reaction catalyzed by Hf(OTf)₄ has led to the discovery of a new class of full-color-tunable AIEgens (Aggregation-Induced Emission luminogens) based on a pyrimido[2,1-b] nih.govrug.nlbenzothiazole core. rsc.org These examples showcase the broad applicability of amines, including benzylamines, in the development of novel and efficient multicomponent reactions for the synthesis of diverse and functional molecules.

Future Directions and Emerging Research Avenues for Benzyl 2,2 Dimethylpropyl Amine Research

The landscape of chemical research is continually evolving, driven by the need for more efficient, sustainable, and innovative solutions. For a specialized compound such as Benzyl(2,2-dimethylpropyl)amine, future research is poised to explore its potential beyond current applications. The following sections outline promising avenues for investigation that could unlock new value and utility for this sterically hindered secondary amine.

Q & A

Q. What are the common synthetic routes for Benzyl(2,2-dimethylpropyl)amine, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution. A standard method involves alkylating benzylamine with 2,2-dimethylpropyl bromide (neopentyl bromide) under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. Key factors affecting yield include:

  • Temperature : Reactions are often conducted at 25–40°C to balance reactivity and side reactions.
  • Solvent : Ethanol or DMF enhances nucleophilicity of the amine.
  • Stoichiometry : A 1:1.2 molar ratio of benzylamine to alkyl halide minimizes byproducts.

Example Protocol :

ReagentSolventTemperatureYield (%)
Neopentyl BrDMF40°C70–85
Neopentyl BrEthanol25°C65–75
Purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .

Q. How is this compound characterized post-synthesis?

Post-synthesis characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structure by identifying peaks for benzyl (δ 7.2–7.4 ppm, aromatic protons) and neopentyl groups (δ 1.0–1.2 ppm, methyl protons).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS detects the molecular ion peak (e.g., m/z = 177 [M+H]+^+).
  • Chromatography : HPLC or TLC assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. What factors influence regioselectivity in nucleophilic substitutions involving bulky amines like this compound?

The 2,2-dimethylpropyl group introduces steric hindrance, favoring SN_N1 mechanisms in polar solvents (e.g., ethanol) over SN_N2. Steric effects dominate electronic effects in branched systems:

  • Steric Hindrance : Bulky substituents slow bimolecular reactions, promoting carbocation intermediates.
  • Solvent Effects : Polar solvents stabilize carbocations, enhancing SN_N1 pathways.

Example : Reaction with acetyl chloride preferentially occurs at the less hindered benzyl group rather than the neopentyl group .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., receptor binding vs. enzyme inhibition) often arise from:

  • Purity Variations : Impurities (e.g., unreacted alkyl halides) may skew assays. Validate via HPLC/MS.
  • Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffer) affect activity. Standardize protocols.
  • Structural Analogues : Compare with halogenated derivatives (e.g., 3-bromo analogs) to isolate substituent effects .

Q. What analytical methods are recommended for assessing the purity and stability of this compound under storage?

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via HPLC.
  • Purity Metrics :
MethodParameterAcceptable Range
HPLCPurity (%)≥98
Karl FischerWater Content (%)≤0.5
  • Storage : Argon-atmosphere vials at –20°C prevent oxidation .

Q. How does the steric bulk of the 2,2-dimethylpropyl group influence reactivity in subsequent modifications?

The neopentyl group:

  • Limits Electrophilic Attack : Steric shielding reduces reactivity at the amine center.
  • Directs Functionalization : Reactions favor the benzyl moiety (e.g., benzyl oxidation to ketones).
  • Enhances Stability : Hindered rotation improves conformational rigidity, useful in catalyst design .

Methodological Considerations

Q. What strategies optimize catalytic hydrogenation of this compound derivatives?

  • Catalyst Choice : Pd/C selectively removes benzyl groups under H₂ (1 atm, ethanol, 6 hours), leaving the neopentyl amine intact.
  • Pressure Effects : Higher H₂ pressure (3 atm) accelerates debenzylation but risks over-reduction.
  • Monitoring : Use in-situ FTIR to track C-N bond cleavage .

Q. How are computational models applied to predict the metabolic pathways of this compound?

  • In Silico Tools : SwissADME predicts CYP450-mediated oxidation at the benzyl position.
  • Docking Studies : Molecular dynamics simulations identify binding sites in hepatic enzymes (e.g., CYP3A4).
  • Validation : Compare with in vitro microsomal assays to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.